Cas no 80936-82-9 (4-(Methoxymethyl)aniline)

4-(Methoxymethyl)aniline structure
4-(Methoxymethyl)aniline structure
상품 이름:4-(Methoxymethyl)aniline
CAS 번호:80936-82-9
MF:C8H11NO
메가와트:137.179042100906
MDL:MFCD06804487
CID:707921
PubChem ID:15212002

4-(Methoxymethyl)aniline 화학적 및 물리적 성질

이름 및 식별자

    • 4-(Methoxymethyl)aniline
    • 4-(methoxymethyl)benzenamine
    • Benzenamine,4-(methoxymethyl)-
    • 4-(Methoxymethyl)benzenamine (ACI)
    • p-Toluidine, α-methoxy- (6CI)
    • 4-Aminobenzyl methyl ether
    • 4-Methoxymethylaniline
    • 4-Methoxymethylphenylamine
    • MFCD06804487
    • [4-(methoxymethyl)phenyl]amine
    • EN300-119849
    • SCHEMBL513260
    • Z240084568
    • DTXSID50570102
    • SY003771
    • SCHEMBL3509980
    • BBL030690
    • XH1344
    • 4-(methoxymethyl)aniline, AldrichCPR
    • AKOS000111564
    • 80936-82-9
    • CS-0150192
    • DS-17520
    • DB-018686
    • STL368234
    • Benzenamine, 4-(methoxymethyl)-
    • MDL: MFCD06804487
    • 인치: 1S/C8H11NO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6,9H2,1H3
    • InChIKey: URSADVDNUKPSIK-UHFFFAOYSA-N
    • 미소: O(CC1C=CC(N)=CC=1)C

계산된 속성

  • 정밀분자량: 137.08400
  • 동위원소 질량: 137.084063974g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 87.3
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 35.2Ų
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야

실험적 성질

  • 밀도: 1.048
  • 비등점: 224.9℃ at 760 mmHg
  • 플래시 포인트: 93.539℃
  • 굴절률: 1.551
  • PSA: 35.25000
  • LogP: 1.99640

4-(Methoxymethyl)aniline 보안 정보

  • 위험 범주 코드: 22
  • 위험물 표지: Xn

4-(Methoxymethyl)aniline 세관 데이터

  • 세관 번호:2922199090
  • 세관 데이터:

    ?? ?? ??:

    2922199090

    개요:

    2922199090. 기타 아미노알코올 및 그 에테르, 에스테르 및 그 소금 (산소기단을 1개 이상 함유한 경우는 제외).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 용도, 에탄올아민 및 그 소금의 색깔을 보고하고, 에탄올아민 및 그 소금류의 포장을 성명해야 한다

    요약:

    2922199090. 한 가지 이상의 산소 관능단을 함유한 아미노알코올을 제외한 기타 아미노알코올, 그들의 에테르와 에스테르;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

4-(Methoxymethyl)aniline 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
M269548-50mg
4-(Methoxymethyl)aniline
80936-82-9
50mg
$ 65.00 2022-06-04
eNovation Chemicals LLC
Y1045246-100g
4-(METHOXYMETHYL)ANILINE
80936-82-9 98%
100g
$1115 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1220832-5g
4-(Methoxymethyl)aniline
80936-82-9 98%
5g
¥716.00 2024-07-28
Enamine
EN300-119849-0.5g
4-(methoxymethyl)aniline
80936-82-9 95%
0.5g
$62.0 2023-05-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M69980-1g
4-(Methoxymethyl)aniline
80936-82-9
1g
¥356.0 2021-09-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M839453-250mg
4-(Methoxymethyl)aniline
80936-82-9 97%
250mg
¥112.50 2022-09-01
TRC
M269548-100mg
4-(Methoxymethyl)aniline
80936-82-9
100mg
$ 80.00 2022-06-04
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY003771-0.25g
4-(Methoxymethyl)aniline
80936-82-9 ≥98%
0.25g
¥46.00 2024-07-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY003771-5g
4-(Methoxymethyl)aniline
80936-82-9 ≥98%
5g
¥550.00 2024-07-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY003771-100g
4-(Methoxymethyl)aniline
80936-82-9 ≥98%
100g
¥6600.00 2024-07-09

4-(Methoxymethyl)aniline 합성 방법

합성회로 1

반응 조건
1.1 Reagents: N-Fluorobenzenesulfonimide Catalysts: Tempo ,  Cuprous chloride Solvents: Acetonitrile ;  12 h, 1 atm, 25 °C
1.2 Reagents: Sodium carbonate Solvents: Water
1.3 Reagents: Potassium hydroxide Solvents: Methanol ;  4 h, 1 atm, 25 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 1 atm, reflux
참조
Synergetic copper/TEMPO-catalysed benzylic C-H imidation with N-fluorobenzenesulfonimide at room temperature and tandem conversions with alcohols or arenes
Shao, Zhong; et al, Organic Chemistry Frontiers, 2021, 8(13), 3298-3307

합성회로 2

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  1.5 h, rt; 1 h, rt
2.1 Reagents: Iron ,  Sodium chloride Solvents: Water ;  30 min, reflux; 1 h, reflux; 2 h, reflux; cooled
참조
Fluorescent perylene diimide rotaxanes: spectroscopic signatures of wheel-chromophore interactions
Baggerman, Jacob; et al, Chemistry - A European Journal, 2007, 13(4), 1291-1299

합성회로 3

반응 조건
1.1 Reagents: Hydrogen Catalysts: Nickel (palladium bimetallic nanoparticle) ,  Palladium (Nickel bimetallic nanoparticle) Solvents: Methanol ;  90 min, rt
참조
Chemoselective hydrogenation of nitrobenzyl ethers to aminobenzyl ethers catalyzed by palladium-nickel bimetallic nanoparticles
Chen, Wenwen; et al, Tetrahedron, 2015, 71(49), 9240-9244

합성회로 4

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
참조
Catalytic hydrogenation of aromatic nitro compounds over borohydride exchange resin supported palladium (BER-Pd) catalyst
Yoon, Nung Min; et al, Bulletin of the Korean Chemical Society, 1993, 14(2), 281-3

합성회로 5

반응 조건
1.1 Reagents: Hydrogen Catalysts: Carbon ,  Palladium nitrate Solvents: Water ;  12 h, 1 atm, 60 °C
참조
Controllable synthesis of a Pd/PdO nanocomposite as a catalyst for hydrogenation of nitroarenes to anilines in water
Yang, Fan; et al, RSC Advances, 2016, 6(58), 52620-52626

합성회로 6

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 1 atm, reflux
참조
Synergetic copper/TEMPO-catalysed benzylic C-H imidation with N-fluorobenzenesulfonimide at room temperature and tandem conversions with alcohols or arenes
Shao, Zhong; et al, Organic Chemistry Frontiers, 2021, 8(13), 3298-3307

합성회로 7

반응 조건
1.1 Solvents: Water
참조
Controlled masking and targeted release of redox-cycling ortho-quinones via a C-C bond-cleaving 1,6-elimination
Dunsmore, Lavinia ; et al, Nature Chemistry, 2022, 14(7), 754-765

합성회로 8

반응 조건
1.1 Catalysts: Tempo ,  Cuprous chloride Solvents: Acetonitrile ;  12 h, 1 atm, 25 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  4 h, 1 atm, 25 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 1 atm, reflux
참조
Synergetic copper/TEMPO-catalysed benzylic C-H imidation with N-fluorobenzenesulfonimide at room temperature and tandem conversions with alcohols or arenes
Shao, Zhong; et al, Organic Chemistry Frontiers, 2021, 8(13), 3298-3307

합성회로 9

반응 조건
1.1 Solvents: Methyl ethyl ketone
2.1 Reagents: Potassium carbonate Solvents: Acetone
2.2 Reagents: Sodium hydroxide
2.3 Solvents: Dichloromethane
3.1 Reagents: Indium ,  Ammonium chloride Solvents: Ethanol
3.2 Solvents: Water
3.3 Reagents: Sodium hydroxide
3.4 Solvents: Dichloromethane ,  Ethyl acetate
참조
Indium metal as a reducing agent in organic synthesis
Pitts, Michael R.; et al, Journal of the Chemical Society, 2001, (9), 955-977

합성회로 10

반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ;  15 min, 0 °C
1.2 0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: Tempo ,  Cuprous chloride Solvents: Acetonitrile ;  12 h, 1 atm, 25 °C
3.1 Reagents: Potassium hydroxide Solvents: Methanol ;  4 h, 1 atm, 25 °C
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 1 atm, reflux
참조
Synergetic copper/TEMPO-catalysed benzylic C-H imidation with N-fluorobenzenesulfonimide at room temperature and tandem conversions with alcohols or arenes
Shao, Zhong; et al, Organic Chemistry Frontiers, 2021, 8(13), 3298-3307

합성회로 11

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  4 h, 1 atm, 25 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 1 atm, reflux
참조
Synergetic copper/TEMPO-catalysed benzylic C-H imidation with N-fluorobenzenesulfonimide at room temperature and tandem conversions with alcohols or arenes
Shao, Zhong; et al, Organic Chemistry Frontiers, 2021, 8(13), 3298-3307

합성회로 12

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone
1.2 Reagents: Sodium hydroxide
1.3 Solvents: Dichloromethane
2.1 Reagents: Indium ,  Ammonium chloride Solvents: Ethanol
2.2 Solvents: Water
2.3 Reagents: Sodium hydroxide
2.4 Solvents: Dichloromethane ,  Ethyl acetate
참조
Indium metal as a reducing agent in organic synthesis
Pitts, Michael R.; et al, Journal of the Chemical Society, 2001, (9), 955-977

합성회로 13

반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ;  15 min, 0 °C
1.2 0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: N-Fluorobenzenesulfonimide Catalysts: Tempo ,  Cuprous chloride Solvents: Acetonitrile ;  12 h, 1 atm, 25 °C
2.2 Reagents: Sodium carbonate Solvents: Water
2.3 Reagents: Potassium hydroxide Solvents: Methanol ;  4 h, 1 atm, 25 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 1 atm, reflux
참조
Synergetic copper/TEMPO-catalysed benzylic C-H imidation with N-fluorobenzenesulfonimide at room temperature and tandem conversions with alcohols or arenes
Shao, Zhong; et al, Organic Chemistry Frontiers, 2021, 8(13), 3298-3307

합성회로 14

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  4 h, 1 atm, 25 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 1 atm, reflux
참조
Synergetic copper/TEMPO-catalysed benzylic C-H imidation with N-fluorobenzenesulfonimide at room temperature and tandem conversions with alcohols or arenes
Shao, Zhong; et al, Organic Chemistry Frontiers, 2021, 8(13), 3298-3307

합성회로 15

반응 조건
1.1 Catalysts: Tempo ,  Cuprous chloride Solvents: Acetonitrile ;  12 h, 1 atm, 25 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  4 h, 1 atm, 25 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 1 atm, reflux
참조
Synergetic copper/TEMPO-catalysed benzylic C-H imidation with N-fluorobenzenesulfonimide at room temperature and tandem conversions with alcohols or arenes
Shao, Zhong; et al, Organic Chemistry Frontiers, 2021, 8(13), 3298-3307

합성회로 16

반응 조건
참조
Oxidation of aromatic compounds. I. Oxidation of methyl derivatives of nitrobenzene and aniline in the HSO3F-PbO2 system
Rudenko, A. P.; et al, Zhurnal Organicheskoi Khimii, 1995, 31(8), 1184-90

합성회로 17

반응 조건
1.1 Catalysts: Tempo ,  Cuprous chloride Solvents: Acetonitrile ;  12 h, 1 atm, 25 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  4 h, 1 atm, 25 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 1 atm, reflux
참조
Synergetic copper/TEMPO-catalysed benzylic C-H imidation with N-fluorobenzenesulfonimide at room temperature and tandem conversions with alcohols or arenes
Shao, Zhong; et al, Organic Chemistry Frontiers, 2021, 8(13), 3298-3307

4-(Methoxymethyl)aniline Raw materials

4-(Methoxymethyl)aniline Preparation Products

4-(Methoxymethyl)aniline 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:80936-82-9)4-(Methoxymethyl)aniline
A864626
순결:99%
재다:25g
가격 ($):279.0